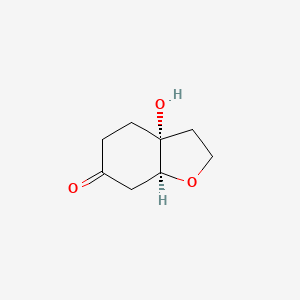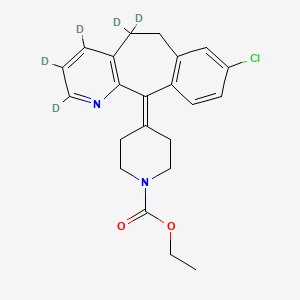
Loratadine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loratadina-d5 es un derivado marcado con deuterio de la loratadina, un antihistamínico de segunda generación comúnmente utilizado para tratar reacciones alérgicas como la fiebre del heno y la urticaria . El marcado con deuterio en la Loratadina-d5 la hace particularmente útil en la investigación científica, especialmente en estudios farmacocinéticos, ya que permite el seguimiento del compuesto dentro de los sistemas biológicos .
Aplicaciones Científicas De Investigación
Loratadina-d5 tiene una amplia gama de aplicaciones en la investigación científica:
Estudios farmacocinéticos: El marcado con deuterio permite el seguimiento preciso del compuesto dentro de los sistemas biológicos, lo que lo convierte en una herramienta valiosa para estudiar la absorción, distribución, metabolismo y excreción de la loratadina.
Desarrollo de fármacos: Loratadina-d5 se utiliza en el desarrollo de nuevos fármacos antihistamínicos, proporcionando información sobre las vías metabólicas y las posibles interacciones con otros compuestos.
Investigación biológica: El compuesto se utiliza para estudiar los efectos de los antihistamínicos en varios procesos biológicos, incluyendo las respuestas inmunitarias y la inflamación.
Aplicaciones industriales: Loratadina-d5 se utiliza en la producción de productos farmacéuticos, proporcionando una fuente estable y confiable de compuestos marcados con deuterio para investigación y desarrollo.
Mecanismo De Acción
Loratadina-d5 ejerce sus efectos actuando como un agonista inverso selectivo para los receptores periféricos de histamina H1 . Al bloquear la unión de la histamina a estos receptores, la Loratadina-d5 detiene eficazmente la reacción alérgica, reduciendo síntomas como estornudos, picazón y ojos llorosos . El marcado con deuterio no altera el mecanismo de acción, pero permite un seguimiento y análisis más precisos del compuesto dentro de los sistemas biológicos .
Análisis Bioquímico
Biochemical Properties
Loratadine-d5, like its non-deuterated counterpart, acts as a selective inverse agonist of peripheral histamine H1 receptors . It inhibits the release of leukotriene C4 and histamine from rodent mast cells . The interaction with histamine H1 receptors is crucial as it stabilizes the inactive form of the receptor, preventing histamine from exerting its effects . This interaction is primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes by blocking histamine H1 receptors on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . This blockade prevents histamine-induced cellular responses such as increased vascular permeability, bronchoconstriction, and the release of pro-inflammatory cytokines. Consequently, this compound reduces allergic symptoms like itching, swelling, and redness.
Molecular Mechanism
At the molecular level, this compound binds to the H1 histamine receptors, which are G-protein coupled receptors . By favoring the inactive form of these receptors, this compound inhibits the downstream signaling pathways that would otherwise lead to allergic reactions. This includes the inhibition of phospholipase C activation, which reduces the production of inositol triphosphate and diacylglycerol, ultimately decreasing intracellular calcium levels and preventing the release of histamine and other mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over extended periods, making it a reliable internal standard for long-term studies . Degradation studies indicate that this compound maintains its integrity under various storage conditions, ensuring consistent results in mass spectrometry analyses. Long-term exposure to this compound in in vitro studies has not shown significant adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant side effects . At higher doses, there may be an increased risk of adverse effects such as sedation and gastrointestinal disturbances. Toxicity studies in rodents have shown that extremely high doses can lead to liver and kidney damage .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is metabolized to desloratadine, which retains antihistaminic activity. The metabolic pathway involves oxidation and subsequent conjugation with glucuronic acid . The deuterium labeling in this compound does not significantly alter its metabolic profile compared to non-deuterated loratadine .
Transport and Distribution
This compound is widely distributed in the body, with high concentrations found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It crosses the blood-brain barrier to a limited extent, which is why it is considered a non-sedating antihistamine . The transport of this compound within cells involves passive diffusion and active transport mechanisms, facilitated by specific transporters .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and to a lesser extent in the nucleus . It does not undergo significant post-translational modifications that would target it to specific organelles. The subcellular localization of this compound is consistent with its role in modulating histamine receptor activity on the cell surface .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Loratadina-d5 implica la incorporación de átomos de deuterio en la molécula de Loratadina. Esto se puede lograr a través de varios métodos, incluyendo la hidrogenación catalítica utilizando gas deuterio o el uso de reactivos deuterados en el proceso de síntesis . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la incorporación de átomos de deuterio.
Métodos de producción industrial
La producción industrial de Loratadina-d5 sigue principios similares, pero a una escala mayor. El proceso implica el uso de reactores de alta presión y equipos especializados para garantizar la incorporación eficiente de átomos de deuterio. Se implementan medidas de control de calidad para asegurar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Loratadina-d5 sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar desloratadina-d5, su metabolito activo.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas específicas y niveles de pH, para asegurar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen desloratadina-d5 y otros derivados que conservan las propiedades antihistamínicas del compuesto original .
Comparación Con Compuestos Similares
Compuestos similares
Cetirizina: Otro antihistamínico de segunda generación con usos similares pero diferentes propiedades farmacocinéticas.
Fexofenadina: Conocida por sus propiedades no sedantes, similar a la loratadina.
Difenhidramina: Un antihistamínico de primera generación con efectos sedantes, en contraste con las propiedades no sedantes de la loratadina.
Singularidad de Loratadina-d5
Loratadina-d5 destaca por su marcado con deuterio, lo que proporciona ventajas únicas en estudios farmacocinéticos y desarrollo de fármacos. El marcado permite un seguimiento y análisis precisos, convirtiéndolo en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-XFHCPBGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

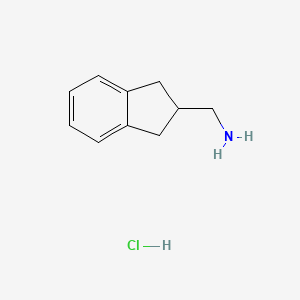

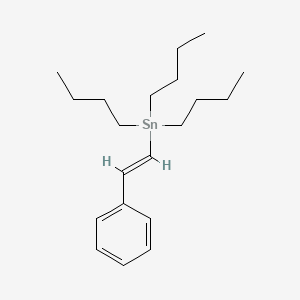
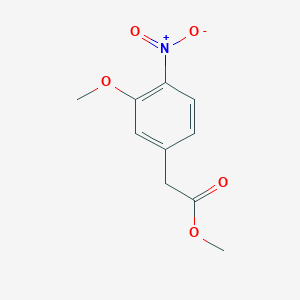
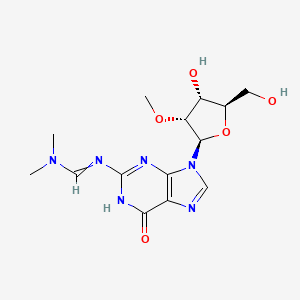

![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)
